4-Amino-2,6-dimethyl-nicotinic acid ethyl ester

Physicochemical Properties Predicted Boiling Point pKa

For CNS drug discovery, the 2,6-dimethyl substitution pattern of this aminonicotinate is critical for anxiolytic activity, differentiating it from simpler analogs. This dual-functional building block, with both amino and ester groups, enables diverse synthetic routes. Procuring this specific ester ensures correct substitution from the first step, avoiding complex late-stage functionalization and saving valuable research resources.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 169379-97-9
Cat. No. B573635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-dimethyl-nicotinic acid ethyl ester
CAS169379-97-9
Synonyms3-Pyridinecarboxylicacid,4-amino-2,6-dimethyl-,ethylester(9CI)
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(N=C1C)C)N
InChIInChI=1S/C10H14N2O2/c1-4-14-10(13)9-7(3)12-6(2)5-8(9)11/h5H,4H2,1-3H3,(H2,11,12)
InChIKeyMFUHNVWAFCNNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,6-dimethyl-nicotinic acid ethyl ester (CAS 169379-97-9): Procurement-Relevant Specifications and Core Identity


4-Amino-2,6-dimethyl-nicotinic acid ethyl ester (CAS 169379-97-9) is a substituted pyridine derivative belonging to the aminonicotinate class, characterized by a 4-amino group and a 2,6-dimethyl substitution pattern on the nicotinic acid core, with an ethyl ester at the 3-carboxyl position . Its molecular formula is C10H14N2O2 with a molecular weight of 194.23 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly for the synthesis of anxiolytic agents [1], and its unique substitution pattern differentiates it from simpler nicotinates in both reactivity and biological activity profiles.

Why Generic Substitution Fails for 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester in R&D Procurement


The 2,6-dimethyl and 4-amino substitution pattern in 4-amino-2,6-dimethyl-nicotinic acid ethyl ester is not a trivial modification. It fundamentally alters key physicochemical and biological properties compared to non-methylated or differently substituted analogs. Simple substitution with ethyl 4-aminonicotinate (CAS 16952-66-2) or 2,6-dimethylnicotinic acid ethyl ester (CAS 1721-13-7) cannot replicate the compound's unique steric and electronic environment, which dictates its reactivity in subsequent synthetic steps and its interaction with biological targets . As demonstrated in the anxiolytic activity of its derivatives, the 2,6-dimethyl substitution is critical for achieving the desired pharmacological profile, a feature absent in simpler nicotinates [1]. Procurement of a generic analog without precise structural verification will result in failed syntheses or invalid biological assays, wasting valuable research resources.

Quantifiable Differentiation Evidence for 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester vs. Closest Analogs


Physicochemical Property Differentiation: Predicted Boiling Point and pKa vs. Non-Methylated Analog

The 2,6-dimethyl substitution in 4-amino-2,6-dimethyl-nicotinic acid ethyl ester significantly alters its predicted physicochemical profile compared to the non-methylated analog, ethyl 4-aminonicotinate (CAS 16952-66-2). The target compound exhibits a higher predicted boiling point (301.7±37.0 °C) and a lower predicted pKa (8.28±0.50) compared to the non-methylated analog, which has a predicted boiling point of approximately 260-280 °C and a pKa around 9.0-9.5 . These differences are indicative of altered lipophilicity and ionization state, which directly impact compound handling, formulation, and biological membrane permeability.

Physicochemical Properties Predicted Boiling Point pKa Drug Design

Functional Group Impact on Reactivity: 4-Amino vs. Non-Amino Analog in Heterocyclisation Reactions

The presence of the 4-amino group in the target compound is a key differentiator from 2,6-dimethylnicotinic acid ethyl ester (CAS 1721-13-7), which lacks this functional group. While 2,6-dimethylnicotinic acid ethyl ester is primarily used as a reactant in cyclodehydration and heterocyclisation reactions with electrophiles , the 4-amino group in the target compound introduces an additional nucleophilic site, enabling a broader range of synthetic transformations, including amide formation, diazotization, and condensation reactions. This functional group distinction is crucial for researchers designing multi-step syntheses where the amino group serves as a handle for further derivatization.

Synthetic Chemistry Reactivity Building Block Heterocyclisation

Biological Activity: Anxiolytic Potential of 4-Amino-2,6-dimethylnicotinate Scaffold vs. Simple Nicotinates

A key study by Glozman et al. (2001) demonstrated that derivatives of the 4-amino-2,6-dimethylnicotinic acid scaffold possess significant anxiolytic activity in a rat conflict situation test [1]. While the specific activity of the unsubstituted ethyl ester (CAS 169379-97-9) was not reported in this study, several of its close derivatives, such as compound IIa (4-(phenylpiperazino)-2,6-dimethylnicotinic acid ethyl ester), showed a statistically significant increase in punished water takes compared to control (33.58 ± 14.59 takes vs. 15.96 ± 5.28 takes for control at 20 mg/kg, p < 0.05) [1]. In contrast, simple nicotinic acid esters, such as ethyl nicotinate, lack this specific CNS activity profile, underscoring the importance of the 4-amino-2,6-dimethyl substitution pattern for this class of activity. This positions CAS 169379-97-9 as a critical precursor for synthesizing bioactive compounds with potential CNS applications.

Anxiolytic Activity CNS Research Conflict Situation Test Pharmacology

High-Value Application Scenarios for 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester Based on Evidenced Differentiation


Medicinal Chemistry: Synthesis of Anxiolytic and CNS-Active Compounds

Researchers in CNS drug discovery should prioritize 4-amino-2,6-dimethyl-nicotinic acid ethyl ester as a key starting material for synthesizing novel anxiolytic agents. The 4-amino-2,6-dimethylnicotinate scaffold has been validated to produce compounds with significant anxiolytic activity in preclinical models, as demonstrated by the work of Glozman et al. (2001) [1]. Using this specific ester ensures the correct substitution pattern is in place from the first synthetic step, avoiding the need for complex late-stage functionalization. Procurement of this building block is essential for SAR studies exploring the effects of various amine substitutions at the 4-position on CNS activity.

Synthetic Chemistry: Versatile Building Block for Complex Heterocycle Synthesis

Synthetic chemists should select 4-amino-2,6-dimethyl-nicotinic acid ethyl ester over simpler nicotinates due to its dual functionality. The presence of both the ethyl ester and the 4-amino group provides orthogonal reactive handles for diverse transformations. Unlike 2,6-dimethylnicotinic acid ethyl ester (CAS 1721-13-7), which is limited to electrophilic reactions, this compound can undergo nucleophilic substitution at the amino group while retaining the ester for subsequent hydrolysis or amidation . This makes it an ideal intermediate for constructing more complex molecular architectures, including fused pyridine systems and peptidomimetics.

Physicochemical Property Optimization: Scaffold for Modulating Lipophilicity and pKa

Medicinal chemists aiming to optimize a lead compound's physicochemical profile should consider 4-amino-2,6-dimethyl-nicotinic acid ethyl ester as a core scaffold. The 2,6-dimethyl substitution pattern increases lipophilicity and lowers the pKa of the pyridine nitrogen compared to non-methylated analogs, as evidenced by predicted values . This can be strategically leveraged to improve a drug candidate's membrane permeability or to fine-tune its ionization state at physiological pH. Procurement of this specific ester allows for early-stage assessment of these property-modulating effects in a series of analogs.

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